molecular formula C9H13Cl2F3N4 B2390253 (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride CAS No. 1365936-86-2

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B2390253
CAS No.: 1365936-86-2
M. Wt: 305.13
InChI Key: NGFGJUTYTGIZJF-ILKKLZGPSA-N
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Description

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2F3N4. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and a pyrrolidine ring. This compound is used primarily in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as trifluoromethylating agents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .

Scientific Research Applications

(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride
  • Trifluoromethylated pyrimidine derivatives
  • Pyrrolidine-containing compounds

Uniqueness

What sets (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride apart from similar compounds is its specific combination of a trifluoromethyl group and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(3S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFGJUTYTGIZJF-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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